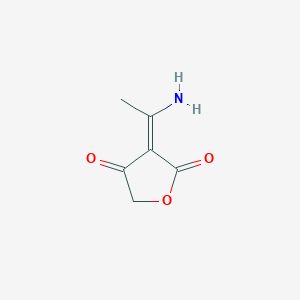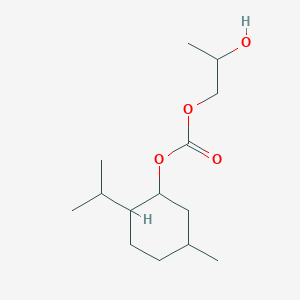
Carbonic acid, 2-hydroxypropyl 5-methyl-2-(1-methylethyl)cyclohexyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known as Frescolat, is a chemical compound with the molecular formula C15H28O3 . It is commonly used as a flavoring agent and as a plasticizer in the production of various polymeric materials, such as PVC, to improve their flexibility, durability, and resilience . It is also found in products like toothpaste .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C15H28O3 . More detailed structural information may be available in specialized chemical databases or literature.Physical and Chemical Properties Analysis
This compound is a clear, colorless liquid . It is insoluble in water but soluble in oil, alcohol, and isopropylene glycol . It has a molecular weight of 258.36 , a boiling point of 140-143°C , and a specific gravity of 1.0137 .Applications De Recherche Scientifique
Stereoselective Inhibition of Muscarinic Receptor Subtypes
The chemical structure of 1-hydroxy[1,1'-bicyclohexyl]-2-carboxylic acid 2-(diethylamino)-1-methylethyl ester, which is related to the carbonic acid ester , has shown potential in the stereoselective inhibition of muscarinic receptor subtypes. The study examined the binding patterns of eight stereoisomers at cloned muscarinic receptors, revealing significant variations in affinity due to stereochemical modifications (Barbier et al., 1995).
Synthesis and Properties of Alkoxy Esters
A study explored the synthesis of esters of carbonic acids using an environmentally friendly ionic liquid catalyst, N-methylpyrrolidone. This process synthesized alkoxy esters of fatty acids efficiently, demonstrating the versatile applications of carbonic acid esters in synthesis (Mammadova & Guluzade, 2022).
Environmental Exposure to Plasticizers
Research on 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), a derivative of carbonic acid esters, examined its use as a plasticizer and potential environmental exposure. The study measured urinary concentrations of DINCH metabolites, suggesting their use as biomarkers for exposure assessment (Silva et al., 2013).
Inhibition of Enzymes in Estrogen and Androgen Biosynthesis
Esters of 4-pyridylacetic acid, structurally related to carbonic acid esters, have been found to inhibit human placental aromatase and rat testicular 17 alpha-hydroxylase/C17-20lyase complex, highlighting potential applications in the study of hormone-related processes (Mccague et al., 1990).
Derivatives of Carbonic Acid
Research on the insecticidal and acaricidal activity of esters of carbonic and chlorocarbonic acids demonstrated their potential use in controlling harmful insects. The study highlighted the biological activity of these compounds, especially their fungicidal effects (Melnikov, 1971).
Safety and Hazards
Propriétés
Numéro CAS |
156324-82-2 |
|---|---|
Formule moléculaire |
C14H26O4 |
Poids moléculaire |
258.35 g/mol |
Nom IUPAC |
2-hydroxypropyl [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] carbonate |
InChI |
InChI=1S/C14H26O4/c1-9(2)12-6-5-10(3)7-13(12)18-14(16)17-8-11(4)15/h9-13,15H,5-8H2,1-4H3/t10-,11?,12+,13-/m1/s1 |
Clé InChI |
FLYJSXDJKBHQAU-IBSWDFHHSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)OCC(C)O)C(C)C |
SMILES |
CC1CCC(C(C1)OC(=O)OCC(C)O)C(C)C |
SMILES canonique |
CC1CCC(C(C1)OC(=O)OCC(C)O)C(C)C |
Densité |
1.011-1.017 |
| 156324-82-2 | |
Description physique |
Clear colourless liquid; Menthol-like aroma |
Pictogrammes |
Irritant; Environmental Hazard |
Solubilité |
Soluble in most fixed oils, isooctanol, propylene glycol; Insoluble in water Soluble (in ethanol) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



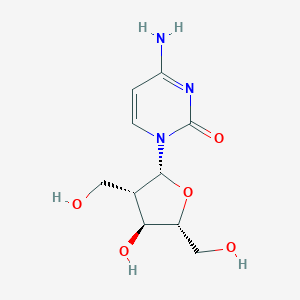

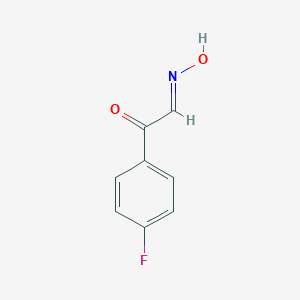

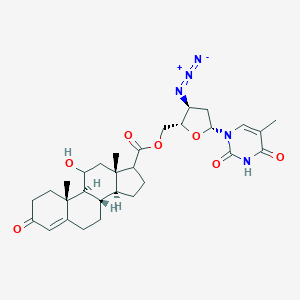
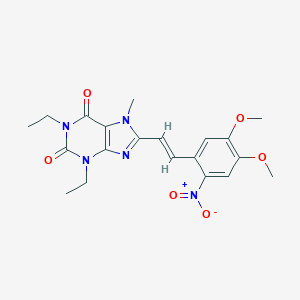
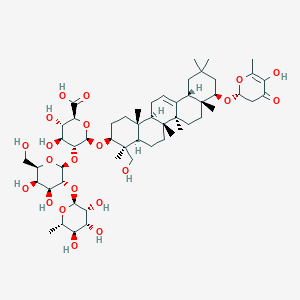
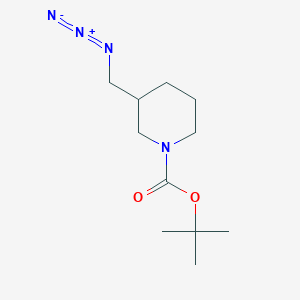
![4-(2-Bromopropanoyl)-10,10-dimethyl-3-thia-4-azatricyclo[5.2.1.0~1,5~]decane 3,3-dioxide](/img/structure/B232607.png)

![(1R,3R)-11,14-Dihydroxy-16-(hydroxymethyl)-13-methoxy-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11,13-triene-21-carbonitrile](/img/structure/B232629.png)

